Cas no 6893-72-7 (Dimagnesium;4-(3,4-dicarboxylatobenzoyl)phthalate)
6893-72-7 structure
Product Name:Dimagnesium;4-(3,4-dicarboxylatobenzoyl)phthalate
CAS-Nr.:6893-72-7
MF:C15H18O6
MW:294.299825191498
CID:972675
PubChem ID:228800
Update Time:2025-04-19
Dimagnesium;4-(3,4-dicarboxylatobenzoyl)phthalate Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Dimagnesium;4-(3,4-dicarboxylatobenzoyl)phthalate
- 2479-49-4 (Parent); AR-1I5356; AC1L366G; 4,4'-Carbonyldiphthalic acid, dimagnesium salt; EINECS 268-561-6; CTK8D9325; Dimagnesium 4,4'-carbonyldiphthalate; 5-O-Benzoyl-1,2-O-isopropyliden-L-arabinofuranose; AC1Q1U6B; dimagnesium 4,4'-carbonyldibenzene-1,2-dicarboxylate;
- (6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl benzoate
- NSC84317
- NSC-84317
- 5-o-benzoyl-1,2-o-(1-methylethylidene)pentofuranose
- ((3aS,5R,6R,6aS)-6-Hydroxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl benzoate
- a-D-Ribofuranose, 1,2-O-(1-methylethylidene)-, 5-benzoate
- 6612-91-5
- SCHEMBL13871568
- NSC127670
- 6893-72-7
- AKOS023600040
- DTXSID30975636
- 5460-57-1
- NSC21930
- NCIOpen2_007129
- 6022-96-4
- NSC-21930
- Benzoic acid 6-hydroxy-2,2-dimethyl-tetrahydro-furo[2,3-d][1,3]dioxol-5-ylmethyl ester
- NSC-127670
- NSC102633
- WKRBIHIDJVMVGS-UHFFFAOYSA-N
- NSC-102633
- 5-O-BENZOYL-1,2-O-ISOPROPYLIDENE-A-D-XYLOFURANOSE
- 166411-39-8
- ((3aS,5S,6R,6aS)-6-Hydroxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl benzoate
-
- Inchi: 1S/C15H18O6/c1-15(2)20-12-11(16)10(19-14(12)21-15)8-18-13(17)9-6-4-3-5-7-9/h3-7,10-12,14,16H,8H2,1-2H3
- InChI-Schlüssel: WKRBIHIDJVMVGS-UHFFFAOYSA-N
- Lächelt: O1C(COC(C2C=CC=CC=2)=O)C(C2C1OC(C)(C)O2)O
Berechnete Eigenschaften
- Genaue Masse: 294.11033829g/mol
- Monoisotopenmasse: 294.11033829g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 6
- Schwere Atomanzahl: 21
- Anzahl drehbarer Bindungen: 4
- Komplexität: 390
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 4
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topologische Polaroberfläche: 74.2Ų
Dimagnesium;4-(3,4-dicarboxylatobenzoyl)phthalate Verwandte Literatur
-
Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
-
Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
-
Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
-
Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
-
Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
6893-72-7 (Dimagnesium;4-(3,4-dicarboxylatobenzoyl)phthalate) Verwandte Produkte
- 577-56-0(2-Acetylbenzoic acid)
- 27485-15-0(2,3-Anthraquinonedicarboxylic Acid)
- 85-55-2(2-(4-Methylbenzoyl)benzoic acid)
- 1151-14-0(2-(4-Ethylbenzoyl)benzoic acid)
- 85-52-9(2-Benzoylbenzoic acid)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
Empfohlene Lieferanten
PRIBOLAB PTE.LTD
Gold Mitglied
CN Lieferant
Reagenz
Shenzhen Yaoyuan R&D Center Co.,Ltd
Gold Mitglied
CN Lieferant
Großmenge
Inner Mongolia Xinhong Biological Technology Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Mitglied
CN Lieferant
Reagenz
Shaanxi pure crystal photoelectric technology co. LTD
Gold Mitglied
CN Lieferant
Reagenz